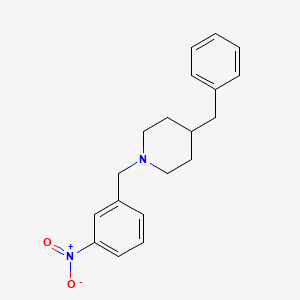

4-benzyl-1-(3-nitrobenzyl)piperidine

CAS No.: 414886-04-7

Cat. No.: VC11306643

Molecular Formula: C19H22N2O2

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 414886-04-7 |

|---|---|

| Molecular Formula | C19H22N2O2 |

| Molecular Weight | 310.4 g/mol |

| IUPAC Name | 4-benzyl-1-[(3-nitrophenyl)methyl]piperidine |

| Standard InChI | InChI=1S/C19H22N2O2/c22-21(23)19-8-4-7-18(14-19)15-20-11-9-17(10-12-20)13-16-5-2-1-3-6-16/h1-8,14,17H,9-13,15H2 |

| Standard InChI Key | KNUMSOFBNCPLQD-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CC2=CC=CC=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |

| Canonical SMILES | C1CN(CCC1CC2=CC=CC=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |

Introduction

Structural and Chemical Identity

Molecular Architecture

4-Benzyl-1-(3-nitrobenzyl)piperidine features a six-membered piperidine ring substituted at the 1- and 4-positions with benzyl groups. The 1-position substituent is a 3-nitrobenzyl moiety, introducing electron-withdrawing character to the aromatic system, while the 4-position retains a simple benzyl group. The IUPAC name, 4-benzyl-1-[(3-nitrophenyl)methyl]piperidine, reflects this arrangement .

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with both benzyl groups occupying equatorial positions to minimize steric hindrance. The nitro group’s meta placement on the aromatic ring avoids ortho/para-directing effects, potentially influencing reactivity in further synthetic modifications .

Physicochemical Properties

Key properties, as documented in PubChem , include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 310.4 g/mol |

| SMILES | C1CN(CCC1CC2=CC=CC=C2)CC3=CC(=CC=C3)N+[O-] |

| InChIKey | KNUMSOFBNCPLQD-UHFFFAOYSA-N |

| Topological Polar Surface Area | 58.7 Ų |

The nitro group contributes to a polar surface area of 58.7 Ų, suggesting moderate solubility in polar aprotic solvents. The logP value (estimated at ~3.5) indicates lipophilicity, favorable for blood-brain barrier penetration .

Synthetic Pathways and Methodologies

Retrosynthetic Analysis

The synthesis of 4-benzyl-1-(3-nitrobenzyl)piperidine can be approached via sequential N-alkylation of the piperidine ring. A plausible route involves:

-

Formation of 4-benzylpiperidine: Achieved through catalytic hydrogenation of 4-benzylpyridine .

-

Introduction of the 3-nitrobenzyl group: Via nucleophilic substitution using 3-nitrobenzyl bromide under basic conditions.

Optimization Challenges

Competing reactions, such as over-alkylation or nitro group reduction during hydrogenation, require careful selection of protecting groups and reaction conditions. For instance, the use of palladium-on-carbon under atmosphere may inadvertently reduce the nitro group to an amine unless controlled .

Applications and Future Directions

Therapeutic Development

-

Antiviral agents: Optimizing substituents to enhance potency against RNA viruses (e.g., SARS-CoV-2, influenza) .

-

Neuropsychiatric disorders: Exploring dopaminergic activity for Parkinson’s disease or ADHD .

Chemical Biology Probes

The nitro group enables photoaffinity labeling for target identification in proteomic studies. Radioiodination at the benzyl positions could yield tracers for neuroimaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume